molecular formula C5H7BF4S B13167939 1-Methyl-1H-thiophen-1-iumtetrafluoroborate

1-Methyl-1H-thiophen-1-iumtetrafluoroborate

Cat. No.: B13167939
M. Wt: 185.98 g/mol
InChI Key: VZEYHCXQOBXXNL-UHFFFAOYSA-N
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Description

1-Methyl-1H-thiophen-1-iumtetrafluoroborate is a chemical compound with a unique structure that includes a thiophene ring substituted with a methyl group and a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-thiophen-1-iumtetrafluoroborate typically involves the reaction of 1-methylthiophene with a suitable fluorinating agent, followed by the introduction of the tetrafluoroborate anion. Common reagents used in the synthesis include tetrafluoroboric acid and methylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-thiophen-1-iumtetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

1-Methyl-1H-thiophen-1-iumtetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-thiophen-1-iumtetrafluoroborate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1H-thiophen-1-iumtetrafluoroborate is unique due to its thiophene ring, which imparts distinct electronic and steric properties compared to imidazole-based compounds. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .

Properties

Molecular Formula

C5H7BF4S

Molecular Weight

185.98 g/mol

IUPAC Name

1-methylthiophen-1-ium;tetrafluoroborate

InChI

InChI=1S/C5H7S.BF4/c1-6-4-2-3-5-6;2-1(3,4)5/h2-5H,1H3;/q+1;-1

InChI Key

VZEYHCXQOBXXNL-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[S+]1C=CC=C1

Origin of Product

United States

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